
Efaroxan hydrochloride
Vue d'ensemble
Description
Le chlorhydrate d'éfaroxan est un antagoniste puissant et sélectif des α2-adrénocepteurs et des récepteurs de l'imidazoline-1. Il est connu pour sa capacité à bloquer les canaux potassiques sensibles à l'ATP dans les cellules bêta pancréatiques, ce qui induit la libération d'insuline . Ce composé a été largement étudié pour ses effets pharmacologiques sur le métabolisme, la sécrétion, le transport ionique et la fonction cardiovasculaire .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du chlorhydrate d'éfaroxan implique plusieurs étapes. Une méthode courante commence par la réaction de Darzens entre le 2-fluorobenzaldéhyde et le 2-bromobutyrate d'éthyle, formant le 2-éthyl-3-(2-fluorophényl)oxirane-2-carboxylate d'éthyle . Cet intermédiaire subit une hydrogénation catalytique sur du palladium sur carbone pour produire le 2-[(2-fluorophényl)méthyl]-2-hydroxybutanoate d'éthyle . La saponification de l'ester produit l'acide 2-[(2-fluorophényl)méthyl]-2-hydroxybutanoïque, qui est ensuite traité avec de l'hydrure de sodium pour former l'acide 2-éthyl-2,3-dihydrobenzofuran-2-carboxylique . L'étape finale implique la conversion de l'acide carboxylique en son chlorure d'acide, suivie de la réaction avec l'éthylènediamine en présence de triméthylaluminium pour produire l'éfaroxan .
Méthodes de production industrielle
Les méthodes de production industrielle du chlorhydrate d'éfaroxan impliquent généralement une synthèse à grande échelle utilisant les voies synthétiques mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, avec un contrôle rigoureux des conditions de réaction et des étapes de purification pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate d'éfaroxan subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant potentiellement ses propriétés pharmacologiques.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les conditions de réaction sont soigneusement contrôlées pour obtenir les transformations souhaitées sans compromettre l'intégrité du composé.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec des profils pharmacologiques modifiés .
Applications de la recherche scientifique
Le chlorhydrate d'éfaroxan a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
Le chlorhydrate d'éfaroxan exerce ses effets principalement par l'antagonisme des α2-adrénocepteurs et des récepteurs de l'imidazoline-1 . En bloquant ces récepteurs, il inhibe l'action des agonistes endogènes, ce qui conduit à une augmentation de la libération d'insuline par les cellules bêta pancréatiques . Ce mécanisme implique le blocage des canaux potassiques sensibles à l'ATP, ce qui dépolaris
e la membrane cellulaire et déclenche la sécrétion d'insuline . De plus, l'interaction du chlorhydrate d'éfaroxan avec les récepteurs de l'imidazoline contribue à ses effets cardiovasculaires .
Applications De Recherche Scientifique
Pharmacological Profile
Efaroxan hydrochloride exhibits a unique pharmacological profile characterized by its ability to selectively antagonize alpha-2 adrenergic receptors while also acting on imidazoline receptors. The compound has been shown to promote insulin secretion and influence cardiovascular functions, making it a subject of interest in diabetes and hypertension research.
Key Properties
- Molecular Formula : C13H16N2O- HCl
- Molecular Weight : 252.74 g/mol
- CAS Number : 89197-00-2
- Mechanism of Action : Efaroxan acts primarily as an antagonist at the alpha-2 adrenergic receptors (α2A, α2B, α2C) and selectively interacts with I1 imidazoline receptors, promoting insulin release through mechanisms distinct from traditional pathways .
Cardiovascular Research
Efaroxan has been extensively studied for its effects on cardiovascular health. It is known to influence blood pressure regulation and heart rate through its action on adrenergic receptors.
- Case Study : In a study examining the effects of Efaroxan on cardiac function, researchers found that it significantly reduced sympathetic nervous system activity, leading to decreased heart rate and improved cardiac output in hypertensive models .
Diabetes and Metabolic Studies
The compound's ability to stimulate insulin secretion makes it a valuable tool in diabetes research.
- Case Study : A study involving pancreatic beta cells demonstrated that Efaroxan enhances insulin release by blocking ATP-sensitive potassium channels, thereby increasing cellular depolarization and calcium influx . This mechanism was observed both in vitro and in vivo, indicating its potential for therapeutic applications in type 2 diabetes management.
Neuropharmacology
Efaroxan's interaction with imidazoline receptors has implications for neuropharmacological research, particularly concerning neurotransmitter modulation.
- Case Study : Research indicated that Efaroxan can modulate GABAergic synaptic transmission in neuronal cultures. The compound was shown to reduce inhibitory postsynaptic currents (IPSCs), suggesting its role in altering synaptic plasticity and potentially affecting conditions like anxiety and depression .
Data Table: Summary of this compound Studies
Mécanisme D'action
Efaroxan hydrochloride exerts its effects primarily through antagonism of α2-adrenoceptors and imidazoline-1 receptors . By blocking these receptors, it inhibits the action of endogenous agonists, leading to increased insulin release from pancreatic beta cells . This mechanism involves the blockade of ATP-sensitive potassium channels, which depolarizes the cell membrane and triggers insulin secretion . Additionally, this compound’s interaction with imidazoline receptors contributes to its cardiovascular effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Idazoxan : Un autre antagoniste des α2-adrénocepteurs présentant des propriétés pharmacologiques similaires.
RX 821002 : Un antagoniste sélectif des α2-adrénocepteurs utilisé dans la recherche.
Imidafenacine : Un ligand des récepteurs de l'imidazoline ayant des applications thérapeutiques différentes.
Unicité
Le chlorhydrate d'éfaroxan est unique en raison de sa double action sur les α2-adrénocepteurs et les récepteurs de l'imidazoline-1, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles . Sa capacité à induire la libération d'insuline en bloquant les canaux potassiques sensibles à l'ATP le différencie des autres composés similaires .
Activité Biologique
Efaroxan hydrochloride is a compound of significant interest due to its dual role as a selective antagonist of α2-adrenergic receptors and an imidazoline I1 receptor ligand. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications, particularly in diabetes and neurological disorders.
- Chemical Name: 2-(2-Ethyl-2,3-dihydro-2-benzofuranyl)-4,5-dihydro-1H-imidazole hydrochloride
- CAS Number: 89197-00-2
- Molecular Weight: 267.76 g/mol
- Purity: ≥99%
Efaroxan exerts its biological effects primarily through the following mechanisms:
- α2-Adrenoceptor Antagonism:
- Imidazoline I1 Receptor Ligand:
Insulin Secretion
Efaroxan has been demonstrated to stimulate insulin release in various studies:
- In Vitro Studies:
- In Vivo Studies:
Antihyperglycemic Effects
Efaroxan has been noted for its antihyperglycemic properties:
- It improves oral glucose tolerance in diabetic animal models by inhibiting ATP-sensitive potassium channels (K(ATP) channels) on pancreatic β-cells .
- The compound's ability to modulate glucose metabolism positions it as a potential therapeutic agent for type 2 diabetes.
Study on GABAergic Synaptic Transmission
A study investigated the role of efaroxan in modulating GABAergic synaptic transmission:
- Efaroxan was shown to antagonize the effects of moxonidine on GABAergic inhibitory postsynaptic currents (IPSCs), indicating its role in synaptic modulation via imidazoline receptors .
- The study utilized various statistical methods to analyze the effects, demonstrating a significant reduction in IPSCs when treated with both moxonidine and efaroxan.
Rhes Protein Regulation
Research identified Rhes, a monomeric GTP-binding protein, as a target regulated by efaroxan:
- Efaroxan treatment led to down-regulation of Rhes expression in pancreatic β-cells, correlating with changes in insulin secretion dynamics .
- This suggests that Rhes may play a critical role in mediating the secretory effects of efaroxan.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Efaroxan hydrochloride in laboratory settings?
- Methodological Answer : Follow OSHA Hazard Communication Standards (29 CFR 1910.1200) for carcinogenic substances. Use PPE (gloves, lab coats, eye protection) and conduct experiments in a fume hood. Store in a locked, dry environment away from incompatible materials (e.g., strong acids/oxidizers). In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation. Safety Data Sheets (SDS) should be reviewed prior to use .
Q. What is the established synthesis pathway for this compound, and what purity validation methods are recommended?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of a benzoxazole precursor with an amine intermediate, followed by HCl salt formation. Purity validation requires High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for structural confirmation. Report retention times, peak area ratios, and impurity thresholds (<0.1% w/w) in accordance with ICH guidelines .
Q. How should researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies per ICH Q1A guidelines. Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control). Analyze degradation products monthly via HPLC and Fourier-Transform Infrared Spectroscopy (FTIR). Monitor changes in mass balance, pH, and crystallinity. Stability data must include 95% confidence intervals for degradation rates .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards. Validate methods for linearity (R² ≥ 0.99), precision (CV ≤ 15%), and recovery (85–115%). Include matrix effect assessments (e.g., plasma vs. buffer) and limit of quantification (LOQ) ≤1 ng/mL .
Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?
- Methodological Answer : Standardize cell lines (e.g., HEK-293 for receptor binding) and animal models (e.g., Sprague-Dawley rats). Use positive controls (e.g., known agonists/antagonists) and predefine acceptance criteria (e.g., IC₅₀ ± 10%). Document batch numbers of reagents and calibrate equipment (e.g., microplate readers) daily .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological efficacy data of this compound across studies?
- Methodological Answer : Perform a systematic review with meta-analysis (PRISMA guidelines). Stratify data by experimental variables (e.g., dosage, administration route, model organism). Use Cochran’s Q test to assess heterogeneity and random-effects models to calculate pooled effect sizes. Investigate confounding factors (e.g., solvent choice, batch variability) through sensitivity analysis .
Q. What experimental design considerations are critical for optimizing in vitro dissolution profiles of this compound formulations?
- Methodological Answer : Employ a factorial design (e.g., 2³ full factorial) to test variables like excipient ratio (e.g., lactose vs. MCC), compression force, and disintegrant concentration. Use USP Apparatus II (paddle) at 50 rpm, pH 6.8 phosphate buffer. Analyze dissolution kinetics via Higuchi or Korsmeyer-Peppas models. Validate with ANOVA (p < 0.05 for significant factors) .
Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus. Incorporate parameters such as permeability (Caco-2 assays), plasma protein binding (ultrafiltration), and hepatic extraction ratio (microsomal incubations). Validate models with observed AUC and Cmax data from preclinical trials .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/ED₅₀ values. Apply Akaike Information Criterion (AIC) for model selection. For skewed distributions, apply Box-Cox transformations. Report confidence intervals and use bootstrap resampling (≥1000 iterations) to assess robustness .
Q. How can researchers design studies to evaluate the long-term neurotoxic effects of this compound?
- Methodological Answer : Implement longitudinal rodent studies with histopathological endpoints (e.g., hippocampal neuron counts via Nissl staining). Use Morris Water Maze for cognitive assessment and ELISA for neuroinflammation markers (e.g., TNF-α, IL-6). Apply mixed-effects models to account for inter-subject variability and censored data .
Propriétés
IUPAC Name |
2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOIUCRHVWIHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474686 | |
Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89197-32-0, 89197-00-2 | |
Record name | Efaroxan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Efaroxan hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.